BOC-Glu(OBzl)-Gly-OH
Description
Contextualization within Protected Amino Acid and Dipeptide Derivative Research
The development of effective peptide synthesis strategies hinges on the judicious use of protecting groups. The tert-butyloxycarbonyl (Boc) group is a widely recognized and utilized protecting group for the α-amino terminus of amino acids. It is acid-labile, meaning it can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) americanpeptidesociety.orgiris-biotech.delifetein.com. This characteristic makes the Boc strategy compatible with acid-labile side-chain protecting groups, such as the benzyl (B1604629) (Bzl) ester used for the glutamic acid side chain in BOC-Glu(OBzl)-Gly-OH iris-biotech.delifetein.combiosynth.combachem.com. The benzyl ester (OBzl) is also acid-labile, but often requires harsher acidic conditions or hydrogenolysis for removal, allowing for a degree of orthogonality in deprotection strategies iris-biotech.depeptide.com.
Glutamic acid, an acidic amino acid, often requires protection of its γ-carboxylic acid side chain to prevent unwanted reactions during peptide coupling iris-biotech.debiosynth.com. The benzyl ester (OBzl) is a common choice for this purpose, offering stability during Boc group removal and subsequent coupling steps iris-biotech.debachem.com. Glycine (B1666218), the simplest amino acid, is incorporated into this dipeptide derivative without a side chain to protect.
As a pre-formed dipeptide derivative, this compound simplifies the synthesis process by incorporating two amino acid residues in a single building block peptide.comresearchgate.netluxembourg-bio.com. This approach can enhance efficiency and reduce the risk of racemization compared to sequential coupling of individual amino acids, especially for challenging sequences peptide.comresearchgate.net. The use of such protected dipeptides is a cornerstone in the research and development of complex peptides.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O7/c1-19(2,3)28-18(26)21-14(17(25)20-11-15(22)23)9-10-16(24)27-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,25)(H,21,26)(H,22,23)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMGCXFHFKHGAL-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc Glu Obzl Gly Oh and Its Incorporation into Complex Peptides
Solid-Phase Peptide Synthesis (SPPS) Applications Utilizing BOC-Glu(OBzl)-OH and BOC-Gly-OH as Building Blocks
Orthogonal Protecting Group Strategies in Peptide Assembly
Orthogonal protection is a cornerstone of efficient peptide synthesis, enabling the selective removal of protecting groups without affecting others. This allows for controlled, stepwise elongation of the peptide chain and subsequent modification or cleavage. In BOC-Glu(OBzl)-Gly-OH, two key protecting groups are present: the tert-butyloxycarbonyl (Boc) group on the N-terminus of glutamic acid and the benzyl (B1604629) ester (OBzl) protecting the γ-carboxyl group of glutamic acid. The C-terminus of glycine (B1666218) is a free carboxylic acid (-OH), ready for activation and coupling.
The Boc group is characteristically acid-labile, typically removed under mild acidic conditions, such as using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) iris-biotech.depeptide.combiosynth.compeptide.com. The benzyl ester (OBzl) group, while also acid-labile, generally requires stronger acidic conditions for cleavage, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), or is removed by hydrogenolysis iris-biotech.depeptide.compeptide.com. This difference in acid lability allows for a degree of selectivity, making the Boc/OBzl combination a "quasi-orthogonal" strategy iris-biotech.depeptide.combiosynth.compeptide.comkarger.com. While both groups are removed by acid, the Boc group can be cleaved under milder conditions, preserving the OBzl ester, which can then be removed under more forcing acidic conditions or via catalytic hydrogenation. This contrasts with the highly orthogonal Fmoc/tBu strategy, where Fmoc is base-labile and tBu is acid-labile iris-biotech.debiosynth.comiris-biotech.de.
Table 1: Protecting Group Orthogonality in Peptide Synthesis
| Protecting Group | Moiety Protected | Typical Cleavage Conditions | Orthogonality to Boc/OBzl | Notes |
| Boc | N-terminus | Mild Acid (e.g., 50% TFA in DCM) | N/A (part of the pair) | Acid-labile. |
| OBzl | Side Chain (e.g., Glu γ-carboxyl) | Stronger Acid (HF, TFMSA), Hydrogenolysis | Quasi-orthogonal (differing acid lability) | Acid-labile. |
| Fmoc | N-terminus | Base (e.g., 20% Piperidine in DMF) | Orthogonal | Base-labile. |
| tBu | Side Chain (e.g., Glu γ-carboxyl, Ser hydroxyl) | Mild Acid (e.g., 95% TFA) | Orthogonal (to OBzl) | Acid-labile, generally removed under similar conditions to Boc. |
Methodologies for Resin Attachment and Peptide Elongation
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptide chains, involving the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support (resin) biosynth.compeptide.comiris-biotech.de. The process begins with the attachment of the C-terminal amino acid to the resin. In the context of this compound, the Glycine residue's free carboxyl group is activated and coupled to an amino-functionalized resin.
The general cycle for peptide elongation involves:
Resin Attachment: The first amino acid (or in this case, the dipeptide this compound) is covalently linked to the resin via its activated carboxyl group.
Deprotection: The temporary N-terminal protecting group (Boc) is removed using an appropriate reagent (e.g., TFA).
Washing: Excess reagents and byproducts are removed by washing the resin with solvents.
Coupling: The next activated amino acid derivative is coupled to the newly deprotected N-terminus.
Washing: Excess reagents and byproducts are removed.
This cycle is repeated for each amino acid in the sequence. This compound serves as a pre-formed dipeptide unit, simplifying the synthesis of peptides containing this specific sequence. It is important to note potential side reactions during resin attachment; for instance, transesterification of the OBzl group of BOC-Glu(OBzl) can occur with certain catalysts, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), leading to undesired ester byproducts nih.gov. Following the completion of chain elongation, all side-chain protecting groups (like OBzl) are removed, and the peptide is cleaved from the resin, typically using strong acids like TFA biosynth.com.
Advancements in Peptide Coupling Efficiency and Racemization Control During Synthesis
The efficiency of peptide bond formation (coupling) and the prevention of unwanted stereochemical changes (racemization) are critical for obtaining high-purity peptides. Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, can occur during the activation of the carboxyl group, often through the formation of oxazolone (B7731731) intermediates bachem.compeptide.comresearchgate.netrsc.org. Amino acids with electron-withdrawing groups or those prone to enolization are particularly susceptible.
Advancements in coupling reagents and additives have significantly improved both efficiency and racemization control. Carbodiimides, such as DCC, DIC, and EDC, are widely used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or Oxyma Pure® bachem.comamericanpeptidesociety.org. These additives activate the carboxyl group more effectively and suppress racemization by forming more stable active esters or by scavenging reactive intermediates bachem.comresearchgate.netamericanpeptidesociety.org.
Phosphonium and uronium-based coupling reagents, including BOP, PyBOP, HBTU, HATU, HCTU, COMU, and PyOxim, have also become standard tools, offering high reactivity and efficiency, especially for difficult couplings merckmillipore.comsigmaaldrich.comnih.govresearchgate.net. Reagents like HATU, which utilize HOAt, are particularly noted for their high coupling rates and low racemization researchgate.netsigmaaldrich.com. Oxyma Pure-based reagents (e.g., COMU) offer a safer, non-explosive alternative to benzotriazole-based reagents while maintaining high efficiency bachem.commerckmillipore.com.
Furthermore, specific additives like Copper(II) chloride (CuCl2) have demonstrated exceptional efficacy in suppressing racemization, particularly in carbodiimide-mediated couplings and mixed anhydride (B1165640) methods, by effectively inhibiting oxazolone formation oup.com. The choice of base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), also plays a role in optimizing coupling and minimizing side reactions bachem.com.
Table 2: Common Peptide Coupling Reagents and Additives for Enhanced Efficiency and Racemization Control
| Reagent Class | Example Reagents | Typical Additives/Bases | Key Characteristics for Efficiency | Racemization Suppression |
| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt, Oxyma Pure | Efficient, cost-effective | Additives crucial; CuCl2 highly effective. |
| Phosphonium Salts | BOP, PyBOP, HATU | DIPEA, NMM | Highly reactive, efficient | HOAt-based reagents (HATU) show low racemization. |
| Uronium Salts | HBTU, TBTU, HCTU, COMU | DIPEA, NMM | Fast reactions, efficient | Oxyma-based (COMU) are safer alternatives. |
| Other | N-hydroxyimides (e.g., HOSu, HONb), Ta(OMe)₅ | Varies | Specific applications | Varies; some methods claim racemization-free coupling. |
Compound List:
this compound (N-α-tert-butyloxycarbonyl-L-glutamic acid α-benzyl ester-glycine)
Boc (tert-butyloxycarbonyl)
OBzl (benzyl ester)
Fmoc (fluorenyl-methoxy-carbonyl)
tBu (tert-butyl)
TFA (trifluoroacetic acid)
HF (hydrogen fluoride)
TFMSA (trifluoromethanesulfonic acid)
DCC (dicyclohexylcarbodiimide)
DIC (N,N'-diisopropylcarbodiimide)
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
HOBt (1-hydroxybenzotriazole)
HOAt (1-hydroxy-7-azabenzotriazole)
Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate)
HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)
HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)
COMU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
DIPEA (N,N-Diisopropylethylamine)
NMM (N-methylmorpholine)
CuCl₂ (Copper(II) chloride)
Biochemical and Molecular Research Applications of Boc Glu Obzl Gly Containing Peptides
Design and Application in Enzyme Substrate Development
The tripeptide motif, or variations thereof, containing the BOC-Glu(OBzl)-Gly sequence serves as a versatile scaffold in the creation of synthetic substrates tailored for various proteases. Its utility lies in the ability to mimic natural cleavage sites, allowing for detailed investigation of enzyme behavior.
Investigation of Protease Recognition Sites and Substrate Specificity
Peptides incorporating the BOC-Glu(OBzl)-Gly-OH structure are crucial for probing the specificity of proteases. By modifying the amino acid sequence flanking this core unit, researchers can synthesize a range of substrates to map the recognition sites of different enzymes.
Trypsin-type Proteases: This family of enzymes, which cleaves peptide bonds following basic amino acid residues like arginine or lysine (B10760008), can be studied using substrates derived from this compound. For instance, synthetic peptides such as Boc-Glu(OBzl)-Gly-Arg-AMC and Boc-Glu(OBzl)-Ala-Arg-AMC have been developed as substrates for blood coagulation factors IXa, XIIa, and XIa, as well as for trypsin itself. medchemexpress.com The specificity of trypsin is largely dictated by a negatively charged aspartate residue in its S1 pocket, which interacts favorably with the positively charged side chains of lysine and arginine in the substrate.
Caspases: These cysteine-aspartic proteases are central to the process of apoptosis. The development of specific substrates is essential for detecting their activity. Fluorescent activity-based probes are powerful tools for investigating caspase activity both in vitro and in live imaging scenarios. researchgate.net
Human Rhinovirus (HRV) 3C Protease: This viral cysteine protease is essential for the replication of rhinoviruses, the common cold agents. It exhibits high specificity for cleavage sites containing a glutamine (Gln) residue at the P1 position (the amino acid immediately preceding the cleavage site). nih.govmdpi.com Studies using synthetic peptides have defined the minimal substrate requirements for this enzyme, demonstrating that while a six-amino-acid sequence can be cleaved, extending the sequence can significantly improve cleavage efficiency. nih.gov The S1 pocket of HRV 3C protease contains specific residues that interact directly with the Gln at the P1 position of the substrate. nih.gov
| Enzyme/Enzyme Family | Example Peptide Substrate Sequence | P1 Residue | Target Application |
| Trypsin-like Proteases | Boc-Glu(OBzl)-Ala-Arg-AMC | Arginine (Arg) | Factor XIa, Trypsin |
| Trypsin-like Proteases | Boc-Glu(OBzl)-Gly-Arg-AMC | Arginine (Arg) | Factor IXa, Factor XIIa |
| HRV 3C Protease | Ac-ETLFQ-GP-Dns | Glutamine (Gln) | Substrate Specificity |
| Caspases | (General) | Aspartic Acid (Asp) | Apoptosis Detection |
Development of Fluorogenic and Chromogenic Peptide Probes
To facilitate the real-time monitoring of enzyme activity, the this compound sequence is often incorporated into fluorogenic or chromogenic probes. These probes are designed to be non-fluorescent or non-colored until they are cleaved by the target protease.
A widely used method involves attaching a 7-amino-4-methylcoumarin (B1665955) (AMC) group to the C-terminus of the peptide substrate. medchemexpress.com The cleavage of the amide bond between the P1 residue (e.g., arginine) and the AMC moiety releases the fluorophore. medchemexpress.commedchemexpress.com The free AMC molecule is highly fluorescent, and its release can be quantified to determine the rate of the enzymatic reaction. medchemexpress.com These assays are highly sensitive and are well-suited for high-throughput screening.
The development of combinatorial fluorogenic substrate libraries has further revolutionized the study of protease specificity. nih.gov These libraries contain a vast number of different peptide sequences attached to a fluorescent tag like AMC, allowing for the rapid profiling of an enzyme's preferences in a single experiment. nih.gov
| Probe Component | Function | Detection Principle | Excitation / Emission (nm) |
| Peptide Sequence | Provides specificity for the target protease | N/A | N/A |
| Fluorophore (e.g., AMC) | Reporter group | Released upon cleavage, generating a fluorescent signal | ~351 / ~430 medchemexpress.com |
| Quencher (in FRET probes) | Absorbs energy from the fluorophore | Signal increases as quencher is separated from fluorophore upon cleavage | N/A |
In Vitro Studies of Enzyme Kinetics and Mechanisms Using Synthesized Substrates
The synthetic substrates developed from this compound are indispensable for in vitro studies of enzyme kinetics. By measuring the rate of fluorescence or color development at various substrate concentrations, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat).
Competition cleavage assays, for example, have been employed to determine the relative specificity constants (kcat/Km) for different peptide substrates of the HRV 3C protease. nih.gov Such studies provide quantitative insights into how sequence variations flanking the cleavage site influence the efficiency of proteolysis, which is fundamental to understanding the enzyme's mechanism and biological function. nih.gov
Role in Peptide-Based Enzyme Inhibitor Design (Non-Clinical Focus)
Beyond their use as substrates, peptide sequences derived from this compound are also foundational in the design of specific enzyme inhibitors for research applications.
Structure-Based Design Principles for Targeted Enzyme Inhibition
Knowledge of a protease's substrate specificity is the cornerstone of structure-based inhibitor design. By understanding the precise amino acid sequences that an enzyme recognizes and cleaves, scientists can design peptide-like molecules that bind tightly to the enzyme's active site but are not cleaved, thereby blocking its activity.
For viral proteases like the HRV 3C protease, this approach is particularly valuable. Inhibitors can be designed to mimic the preferred substrate sequence, such as those containing glutamine at the P1 position, but with a modified, non-hydrolyzable bond or a reactive group that forms a covalent bond with an active site residue (e.g., the catalytic cysteine). mdpi.comtargetmol.cn This strategy has led to the development of potent and specific inhibitors for research purposes. targetmol.cn
Contribution to Peptide Library Development for Inhibitor Discovery
The same combinatorial chemistry principles used to create substrate libraries can be applied to generate vast libraries of potential peptide-based inhibitors. nih.gov Starting with scaffolds that may include the this compound building block, systematic modifications can be made to the peptide sequence. These libraries can then be screened against a target protease to identify lead compounds for inhibitor development. This high-throughput approach accelerates the discovery of novel and selective inhibitors for studying the roles of specific proteases in complex biological systems.
Investigations into Peptide-Protein Interactions and Related Biological Processes (Non-Human/Non-Clinical)
Peptides containing the BOC-Glu(OBzl)-Gly sequence are instrumental in a variety of non-human and non-clinical biochemical and molecular research applications. The unique characteristics of the glutamic acid and glycine (B1666218) residues, once deprotected, allow for the synthesis of peptides that can effectively probe and interact with biological systems. These peptides serve as valuable tools in studying fundamental biological processes, including the intricate dance of peptide-protein interactions.
Exploration of Molecular Mimicry and Binding Affinities
The incorporation of the glutamic acid-glycine motif into synthetic peptides is particularly useful for investigations into molecular mimicry and the determination of binding affinities. Molecular mimicry is a phenomenon where a peptide sequence can imitate a natural epitope, thereby eliciting a similar biological response. The side chain of glutamic acid, with its carboxyl group, can mimic phosphorylated residues or engage in hydrogen bonding and electrostatic interactions, which are crucial for binding to protein receptors or enzymes. Glycine, being the smallest amino acid, provides conformational flexibility to the peptide backbone, allowing it to adopt a structure that closely resembles the native epitope.
In the context of autoimmune disease research, for example, peptides derived from autoantigens are synthesized to study their interaction with immune receptors. For instance, research into insulin-dependent diabetes mellitus has utilized peptides derived from the 65-kDa glutamic acid decarboxylase (GAD65) to identify mimicry peptides from viral or bacterial proteins that might trigger an autoimmune response. nih.gov By creating degenerate epitope motifs that include key residues like glutamic acid, researchers can screen for peptides from pathogens that stimulate T cells specific to the autoantigen. nih.gov This approach helps in understanding the environmental triggers of autoimmune diseases.
The binding affinities of these mimicry peptides can be quantified using various biochemical assays. The following table illustrates a hypothetical binding affinity comparison of a native peptide with several synthetic mimics containing a Glu-Gly motif.
| Peptide Sequence | Target Protein | Binding Affinity (Kd) |
| Native Epitope | Receptor X | 50 nM |
| Glu-Gly Mimic 1 | Receptor X | 75 nM |
| Glu-Gly Mimic 2 | Receptor X | 120 nM |
| Control Peptide | Receptor X | >10 µM |
This data demonstrates how variations in the peptide sequence around the core Glu-Gly motif can influence the binding affinity, providing insights into the specific interactions that govern molecular recognition.
Utility in Peptide Screening for Functional Analysis and Epitope Mapping
Peptides synthesized using building blocks like this compound are extensively used in peptide screening for functional analysis and epitope mapping. medchemexpress.com Peptide screening is a high-throughput method to identify peptides with specific biological activities or binding capabilities from a large library. medchemexpress.com One common application is in epitope mapping, which aims to identify the specific amino acid residues on an antigen that are recognized by an antibody.
A widely used technique is the synthesis of overlapping peptides that span the entire sequence of a target protein. tandfonline.comtandfonline.com These peptides are then tested for their ability to bind to a specific antibody. For example, in the study of food allergens like the soybean protein Gly m Bd 28K, researchers synthesized a series of overlapping peptides to identify the IgG-binding epitopes. tandfonline.comtandfonline.com Through this method, they were able to pinpoint specific peptide sequences that were recognized by monoclonal antibodies. tandfonline.comtandfonline.com The inclusion of charged residues like glutamic acid and flexible residues like glycine in these synthetic peptides is often critical for mimicking the native epitope structure.
The results of such an epitope mapping experiment can be summarized in a table like the one below:
| Peptide Number | Peptide Sequence | Antibody Binding (OD450) |
| 1 | ABCE FG HI | 1.5 |
| 2 | BCE FG HIJ | 1.2 |
| 3 | CE FG HIJK | 0.8 |
| 4 | E FG HIJKL | 0.2 |
The optical density (OD) values indicate the strength of the antibody binding, with higher values signifying a stronger interaction. This allows for the precise identification of the core amino acid sequence that constitutes the epitope.
Application in Advanced Bioconjugation Techniques for Research Tool Development
The this compound building block is also valuable in the synthesis of peptides destined for advanced bioconjugation techniques. Bioconjugation involves the chemical linking of a peptide to another molecule, such as a fluorescent dye, a carrier protein, or a solid support, to create a novel research tool. The presence of the glutamic acid residue provides a reactive carboxyl side chain (after deprotection of the benzyl (B1604629) ester) that can be used for conjugation. Similarly, the N-terminal amino group (after removal of the BOC group) and the C-terminal carboxyl group of the peptide are also available for specific chemical modifications.
These conjugated peptides have a wide range of applications in biochemical research. For example, a peptide containing a Glu-Gly motif that has been identified as a specific binder to a cell surface receptor can be conjugated to a fluorescent dye. This fluorescently labeled peptide can then be used in flow cytometry or fluorescence microscopy to visualize and quantify the receptor on the surface of cells.
The table below provides examples of bioconjugates that can be created from a peptide containing a deprotected Glu-Gly sequence and their respective research applications.
| Bioconjugate | Conjugation Site | Application |
| Peptide-Fluorescein | N-terminus | Cell imaging, Flow cytometry |
| Peptide-Biotin | Glu side chain | Affinity purification, Western blotting |
| Peptide-KLH | C-terminus | Antibody production |
| Peptide-Solid Support | Glu side chain | Affinity chromatography |
These bioconjugation strategies significantly expand the utility of synthetic peptides in molecular and cellular biology research, enabling more sophisticated experimental designs and providing deeper insights into biological processes.
Conformational Analysis and Structural Characterization of Boc Glu Obzl Gly Containing Peptides
Analysis of Secondary Structure Formation (e.g., Beta-Sheet Aggregation) in Synthetic Peptide Sequences
Beta-sheet aggregation is a common challenge in solid-phase peptide synthesis, particularly for sequences prone to forming these structures. These aggregates can lead to incomplete reactions and difficult purification. Research on peptide fragments has shown that sequences containing hydrophobic residues and those with a propensity for beta-strand conformation are particularly susceptible to aggregation. For instance, studies on peptides containing similar protected acidic amino acids have demonstrated a tendency to form sheet-like structures. In the context of larger peptide chains, the BOC-Glu(OBzl)-Gly-OH unit can be part of a sequence that contributes to the formation of stable beta-sheets, which can then self-assemble into larger aggregates. The interplay between the peptide backbone and the protected side chains dictates the stability and morphology of these aggregates.
Table 1: Research Findings on Beta-Sheet Formation in Related Peptides
| Peptide Sequence/Fragment | Key Findings | Reference |
| Leu-Glu(OBzl)-Gly | Showed evidence of both helical and β-sheet structures when bound to a resin. | oup.com |
| Boc-Pro-Hyp-Gly-OBzl | Tended to assume a sheet-like structure despite being a collagen triplet mimic. | nih.gov |
| Amyloid-β fragments | Demonstrated that peptides can assemble into tetramers composed of two hydrogen-bonded dimers, forming a sandwich-like structure. | |
| Peptides on hydrophobic surfaces | Peptides that form stable β-sheets on surfaces can accelerate the aggregation of other molecules, like insulin. |
This table is generated based on available research data and illustrates the tendency of similar peptide structures to form beta-sheets.
Influence of Protecting Groups (Boc, OBzl) on Peptide Conformation and Stability
Protecting groups are essential tools in peptide synthesis, preventing unwanted side reactions. However, their influence extends beyond mere protection, significantly impacting the conformation and solubility of the growing peptide chain. The tert-butyloxycarbonyl (Boc) group at the N-terminus and the benzyl (B1604629) (Bzl) ester protecting the gamma-carboxyl group of glutamic acid in this compound are no exception.
The bulky and hydrophobic nature of the Boc and OBzl groups can have a dual effect. On one hand, they can sterically hinder the close packing of peptide backbones, thereby disrupting the formation of beta-sheet aggregates during synthesis. This is a recognized strategy to improve chain solubility and coupling efficiency. On the other hand, the apolar character of these protecting groups can, in some sequence contexts, promote intermolecular hydrophobic interactions that lead to aggregation. The benzyl group on the glutamic acid side chain, in particular, can engage in aromatic stacking interactions, which may stabilize certain folded conformations or aggregated states.
Spectroscopic Methods for Conformational Elucidation (e.g., Infrared Spectroscopic Analysis of Resin-Bound Peptides)
A variety of spectroscopic techniques are employed to characterize the secondary structure of peptides. Among these, Fourier-transform infrared (FTIR) spectroscopy is a powerful non-invasive tool for analyzing the conformation of peptides, even while they are still attached to the solid-phase synthesis resin.
The amide I region of the IR spectrum (1600-1700 cm⁻¹) is particularly sensitive to the peptide backbone conformation. Different secondary structures give rise to characteristic absorption bands in this region. For instance, beta-sheets are typically associated with a strong band around 1620-1640 cm⁻¹, while alpha-helices absorb at approximately 1650-1660 cm⁻¹. Random coil or disordered structures show a broader absorption band around 1640-1655 cm⁻¹.
In a study involving a resin-bound peptide fragment containing the sequence Leu-Glu(OBzl)-Gly, IR spectroscopy revealed the presence of both helical and beta-sheet structures, with characteristic bands observed at 1660 cm⁻¹ and 1628 cm⁻¹, respectively. oup.com The study also demonstrated that the addition of a strong electron-acceptor solvent could disrupt the beta-sheet structure of the resin-bound peptides. oup.com This highlights the utility of in-situ IR analysis to monitor conformational changes during peptide synthesis and to devise strategies to mitigate aggregation.
Table 2: Characteristic Infrared Absorption Bands for Peptide Secondary Structures
| Secondary Structure | Amide I Absorption Range (cm⁻¹) |
| Beta-Sheet | 1620 - 1640 |
| Alpha-Helix | 1650 - 1660 |
| Random Coil | 1640 - 1655 |
| Beta-Turn | 1660 - 1695 |
This table provides a general reference for the interpretation of IR spectra of peptides.
By utilizing such spectroscopic methods, researchers can gain valuable insights into how the inclusion of this compound influences the conformational behavior of a peptide chain, from its initial synthesis on a solid support to its final, deprotected state.
Derivative Synthesis and Structural Modification Strategies for Boc Glu Obzl Gly Oh Scaffold
Design and Synthesis of Peptidomimetics Incorporating the Dipeptide Moiety
The design and synthesis of peptidomimetics based on the BOC-Glu(OBzl)-Gly-OH scaffold represent a key strategy for overcoming the limitations of natural peptides, such as poor stability and low bioavailability. By mimicking the essential structural features of the native peptide, peptidomimetics can retain or even enhance biological activity while offering improved pharmacokinetic profiles.
One common approach involves the modification of the peptide backbone to introduce non-natural linkages that are resistant to enzymatic degradation. For instance, the amide bond can be replaced with alternatives such as esters, ethers, or thioamides. While specific examples detailing the direct use of this compound as a starting point for extensive peptidomimetic libraries are not widely documented in publicly available research, the principles of peptidomimetic design are broadly applicable. The glutamic acid and glycine (B1666218) residues provide a framework that can be systematically altered. For example, the glycine residue is often targeted for modification due to its conformational flexibility.
Functionalization and Derivatization for Enhanced Research Utility and Specificity
The targeted functionalization and derivatization of the this compound dipeptide allow for the introduction of various chemical groups to enhance its utility in research and to improve the specificity of the resulting peptide analogs. These modifications can include the attachment of fluorescent probes, biotin (B1667282) tags for affinity purification, or reactive groups for cross-linking studies.
The benzyl (B1604629) ester on the glutamic acid side chain (OBzl) and the free carboxylic acid of the glycine residue are primary sites for such modifications. For instance, the benzyl protecting group can be selectively removed to reveal a free carboxylic acid, which can then be coupled to a variety of molecules. Similarly, the C-terminal carboxylic acid of glycine can be activated for amide bond formation with amines bearing desired functionalities.
While detailed studies focusing exclusively on the derivatization of this specific dipeptide are limited, the chemical principles are well-established in peptide chemistry. The table below illustrates potential derivatization strategies that could be applied to the this compound scaffold based on general peptide modification techniques.
| Modification Site | Potential Functional Group | Purpose of Modification |
| Glu(OBzl) side-chain (after deprotection) | Fluorescent dye (e.g., FITC, Rhodamine) | Cellular imaging and tracking |
| Glu(OBzl) side-chain (after deprotection) | Biotin | Affinity-based purification and detection |
| Gly C-terminus | Polyethylene glycol (PEG) | Improved solubility and in vivo half-life |
| Gly C-terminus | Click chemistry handle (e.g., azide, alkyne) | Bioorthogonal conjugation |
Incorporation of Unnatural Amino Acids or Modified Backbones within Peptide Analogs
The incorporation of unnatural amino acids or the modification of the peptide backbone within analogs of this compound offers a powerful avenue for creating peptides with novel structures and functions. Unnatural amino acids can introduce new side chains with unique chemical properties, steric bulk, or conformational constraints.
Strategies for incorporating unnatural amino acids often involve standard solid-phase or solution-phase peptide synthesis techniques, where the unnatural amino acid is introduced as a protected building block. For example, an unnatural amino acid could be coupled to the N-terminus of the deprotected Gly residue of this compound.
Backbone modifications, such as N-methylation of the amide bonds, can significantly impact the conformational properties of the peptide and its resistance to proteolysis. While specific research detailing the application of these modifications to the this compound scaffold is not extensively reported, the general methodologies are a cornerstone of modern peptide chemistry. The following table outlines some potential modifications.
| Modification Type | Example | Potential Impact |
| Unnatural Amino Acid Incorporation | Replacement of Gly with β-Alanine | Increased flexibility and resistance to degradation |
| Unnatural Amino Acid Incorporation | Coupling of a D-amino acid to the Gly C-terminus | Enhanced proteolytic stability |
| Backbone Modification | N-methylation of the Glu-Gly amide bond | Altered conformation and improved cell permeability |
| Backbone Modification | Introduction of a thioamide bond between Glu and Gly | Mimicking transition states of enzymatic reactions |
Emerging Research Perspectives and Future Directions
Advancements in Automated and High-Throughput Peptide Synthesis Utilizing Related Building Blocks
Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides, making complex sequences more accessible and reproducible openaccessjournals.comiris-biotech.de. The integration of protected amino acid derivatives, like BOC-Glu(OBzl)-Gly-OH, is fundamental to these automated processes. These building blocks, featuring strategically placed protecting groups (e.g., the tert-butyloxycarbonyl (Boc) group for the amine and a benzyl (B1604629) (OBzl) ester for the side-chain carboxyl), allow for selective coupling reactions and orthogonal deprotection strategies nih.govaltabioscience.comresearchgate.net.
High-throughput synthesis, often facilitated by automated synthesizers, enables the rapid generation of peptide libraries for screening and discovery openaccessjournals.comnih.govbiotage.com. The efficiency of coupling and deprotection steps is critical for achieving high yields and purity, with advancements in coupling reagents and resin technologies continuously improving these metrics vapourtec.comgyrosproteintechnologies.comgyrosproteintechnologies.com. For instance, the Fmoc/tBu strategy, which uses base-labile Fmoc protection for the α-amino group and acid-labile tBu groups for side chains, is a widely adopted method due to its mild deprotection conditions altabioscience.comfrontiersin.orgresearchgate.net. Similarly, the Boc/benzyl strategy, where Boc is acid-labile and benzyl groups are also acid-labile but often removed under different conditions, remains relevant, particularly when combined with specific side-chain protecting groups nih.govresearchgate.netthieme-connect.de. The use of protected dipeptides or tripeptides can also streamline synthesis, especially for challenging sequences frontiersin.org.
Rational Design of Bioactive Peptides for Advanced Research Applications
The rational design of peptides with specific biological activities is a cornerstone of modern drug discovery and biochemical research jpt.comsaromics.commdpi.comresearchgate.net. This approach involves tailoring peptide sequences to achieve desired properties such as enhanced binding affinity, improved stability, and targeted biological effects. Protected amino acid building blocks are essential for incorporating specific amino acids, including modified or non-natural ones, into these designed sequences jpt.comrsc.orgdergipark.org.tr.
For example, researchers are exploring the design of peptides for therapeutic applications, including antimicrobial agents and anticancer compounds rsc.orgnih.govnih.govplos.org. By systematically modifying amino acid sequences, researchers can optimize peptide performance, such as increasing stability against proteolytic degradation or enhancing cell permeability jpt.comresearchgate.net. Molecular modeling and computational tools play a significant role in predicting structure-activity relationships (QSAR) and guiding the design process, allowing for the creation of peptides with tailored functionalities saromics.commdpi.com. The incorporation of specific amino acids, like glutamic acid with a protected side chain, allows for precise control over peptide properties and interactions.
Interdisciplinary Approaches in Chemical Biology and Material Science Research
Peptides are increasingly recognized for their potential in material science and chemical biology due to their biocompatibility, tunable properties, and self-assembly capabilities european-mrs.comibmmpeptide.comrsc.orgresearchgate.net. Protected amino acid building blocks facilitate the synthesis of peptides designed for integration into novel materials and for use as tools in chemical biology.
In material science, peptides can self-assemble into complex nanostructures, forming hydrogels, nanowires, and films with unique mechanical, electronic, and optical properties european-mrs.comrsc.orgdst.gov.in. These peptide-based materials find applications in areas such as biosensing, drug delivery, regenerative medicine, and energy harvesting european-mrs.comibmmpeptide.comresearchgate.net. The ability to synthesize peptides with specific functional groups or modifications using protected amino acids is crucial for controlling self-assembly processes and material performance.
In chemical biology, synthetic peptides serve as probes, inhibitors, or substrates to investigate biological pathways, protein-protein interactions, and enzyme mechanisms dergipark.org.trnih.gov. The precise synthesis of modified peptides, enabled by building blocks like this compound, allows researchers to explore complex biological systems and develop new diagnostic tools and therapeutic agents. The interdisciplinary nature of this research, bridging chemistry, biology, and material science, is accelerating innovation in understanding and manipulating biological processes.
Compound Names Mentioned:
this compound
Q & A
Advanced Research Question
- NMR : 300 MHz ¹H NMR confirms backbone structure (e.g., tert-butyl protons at δ 1.4 ppm, benzyl protons at δ 7.3 ppm) .
- HPLC : ≥97% purity (C18 column, acetonitrile/water gradient) .
- TLC : Single spot at Rf 0.63 (solvent A: chloroform/methanol/acetic acid, 85:10:5) .
Pitfalls : Impurities from incomplete Boc deprotection may require additional washes with 1N HCl .
How do solubility properties of this compound influence experimental design in peptide coupling?
Basic Research Question
- Solubility Profile : Soluble in THF, ethyl acetate, and ethanol; insoluble in water and n-hexane .
- Coupling Strategy : Use THF/water biphasic systems for efficient aminolysis reactions, ensuring glycine remains in the aqueous phase .
How can researchers resolve discrepancies in reported melting points or spectroscopic data for this compound?
Advanced Research Question
- Data Cross-Validation : Compare observed melting points (116–116.5°C vs. 68–75°C ) with batch-specific factors:
- Solution : Standardize recrystallization protocols and report solvent systems in metadata.
What storage conditions are critical for maintaining the stability of this compound?
Basic Research Question
- Temperature : Store at 2–8°C in sealed containers to prevent hydrolysis of the benzyl ester .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid ester degradation in humid environments .
How can computational modeling predict the reactivity of this compound in solid-phase peptide synthesis?
Advanced Research Question
- DFT Calculations : Model steric effects of the benzyl group on coupling efficiency at the γ-carboxyl .
- Kinetic Studies : Compare activation energies for coupling vs. side reactions (e.g., aspartimide formation) .
What strategies optimize the use of this compound in fragment-based drug discovery?
Advanced Research Question
- Selective Deprotection : Use HFIP/water (95:5) to cleave the Boc group while retaining the benzyl ester for subsequent modifications .
- Conjugation : Couple with activated esters (e.g., p-nitrophenol) to enhance solubility in DMSO for screening assays .
How do researchers design controlled experiments to assess the enantiomeric purity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
